molecular formula C8H8BFO3 B8203997 3-Fluoro-2-formyl-6-methylphenylboronic acid

3-Fluoro-2-formyl-6-methylphenylboronic acid

Cat. No.: B8203997
M. Wt: 181.96 g/mol
InChI Key: SIBURQYUKFIZAJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-formyl-6-methylphenylboronic acid: is an organoboron compound with the molecular formula C8H8BFO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position, a formyl group at the second position, and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formyl-6-methylphenylboronic acid typically involves the following steps:

    Borylation Reaction: The introduction of the boronic acid group can be achieved through a borylation reaction. This often involves the use of a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.

    Formylation: The formyl group can be introduced through a formylation reaction, often using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst.

    Methylation: The methyl group can be introduced via a methylation reaction using reagents like methyl iodide (CH3I) in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound can undergo Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of 3-Fluoro-2-carboxy-6-methylphenylboronic acid.

    Reduction: Formation of 3-Fluoro-2-hydroxymethyl-6-methylphenylboronic acid.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology and Medicine:

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique reactivity.

    Enzyme Inhibition: Boronic acids are known to inhibit serine proteases, making this compound a potential candidate for enzyme inhibition studies.

Industry:

    Material Science: Used in the development of advanced materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-formyl-6-methylphenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group interacts with hydroxyl groups on target molecules, forming stable cyclic boronate esters. This interaction can inhibit the activity of enzymes that rely on serine residues for their catalytic function.

Comparison with Similar Compounds

  • 3-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid

Comparison:

  • 3-Fluoro-2-formyl-6-methylphenylboronic acid has a unique combination of substituents that confer distinct reactivity and selectivity compared to other phenylboronic acids.
  • 3-Fluorophenylboronic acid lacks the formyl and methyl groups, resulting in different reactivity and applications.
  • 4-Methoxyphenylboronic acid has a methoxy group instead of a formyl group, leading to different electronic and steric properties.
  • 2-Fluoro-6-methoxyphenylboronic acid has a methoxy group instead of a formyl group and a different substitution pattern, affecting its reactivity and potential applications.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-fluoro-2-formyl-6-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5-2-3-7(10)6(4-11)8(5)9(12)13/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBURQYUKFIZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C=O)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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